2-Chloroethoxyethanol

Description

Significance in Synthetic Organic Chemistry

The presence of both a reactive chlorine atom and a hydroxyl group makes 2-Chloroethoxyethanol a valuable intermediate in organic synthesis. Its structure allows for a variety of chemical modifications, enabling the creation of more complex molecules.

Key applications in synthetic organic chemistry include:

Pharmaceutical Synthesis: It is a crucial building block in the production of various pharmaceutical compounds. alkalisci.comsigmaaldrich.com Notably, it is used in the synthesis of the antipsychotic drug quetiapine (B1663577) and the antihistamine hydroxyzine. alkalisci.comsigmaaldrich.comnbinno.comnih.gov Its role as a starting material or intermediate in the synthesis of drug candidates for conditions like cancer and neurodegenerative diseases is also being explored.

Intermediate for Chemical Reactions: this compound is employed in the preparation of other chemical intermediates, such as o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal (B89532) and 2-(2-azidoethoxy)ethanol. sigmaaldrich.comfishersci.fi The azido (B1232118) derivative is particularly useful in "click chemistry," a set of powerful and reliable reactions for joining small molecular units.

Versatile Reagent: The compound can undergo substitution, oxidation, and reduction reactions, allowing for its incorporation into a wide array of organic molecules. For instance, the chlorine atom can be readily substituted by other functional groups, while the hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Relevance in Advanced Materials Science Development

The unique properties of this compound lend themselves to the development of advanced materials with tailored functionalities. Its ability to act as a functionalized linker or monomer is of particular interest in polymer chemistry.

Notable applications in materials science include:

Polymer Synthesis: It serves as a precursor in the synthesis of polymers with specific properties. For example, it can be used to create polyethylene (B3416737) glycol (PEG) derivatives, which are important in drug delivery systems and mRNA vaccine formulations. pmarketresearch.com It is also instrumental in synthesizing polymers like poly(ε-caprolactone) through ring-opening polymerization (ROP).

Coatings and Adhesives: The durability and resistance to environmental factors imparted by polymers derived from this compound make them suitable for use in coatings and adhesives. It can also be used as a solvent in the formulation of industrial coatings. pmarketresearch.com

Electronics: In the electronics industry, this compound finds application as a cleaning agent in the precision manufacturing of semiconductors and display panels due to its low volatility and compatibility with other solvents. pmarketresearch.com

Role in Environmental Remediation and Biodegradation Studies

The presence of this compound in the environment, often as a degradation product of other industrial chemicals like bis(2-chloroethyl) ether, has prompted research into its environmental fate and potential for bioremediation. solubilityofthings.comchemicalbook.com

Key findings from environmental studies include:

Biodegradability: Studies have shown that this compound is biodegradable. nbinno.comeuropa.eu Certain strains of bacteria, such as Xanthobacter sp. strain ENV481, are capable of degrading it. researchgate.netnih.gov

Degradation Pathway: The biodegradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481 involves sequential dehalogenation reactions, leading to the formation of this compound and subsequently diethylene glycol. researchgate.netnih.gov

Low Bioaccumulation Potential: The compound has a low potential for bioaccumulation, meaning it is unlikely to build up in the tissues of living organisms to a significant extent. nbinno.comeuropa.eu Its calculated bioconcentration factor (BCF) is well below the threshold for concern. europa.eu

Analytical Chemistry Perspectives in Chemical Process Monitoring

The use of this compound in industrial processes, particularly in pharmaceutical manufacturing, necessitates the development of sensitive and reliable analytical methods to monitor its presence as a residual solvent or impurity. researchgate.net

Analytical methods developed for its detection include:

Gas Chromatography (GC): GC methods with flame ionization detection (FID) have been developed and validated for the quantitative determination of residual this compound in active pharmaceutical ingredients like quetiapine. ptfarm.plptfarm.plnih.gov These methods are crucial for quality control and ensuring the safety of pharmaceutical products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive LC-MS/MS methods have been established for the trace-level quantification of this compound, which is classified as a potential genotoxic impurity. nih.govresearchgate.net These methods are essential for meeting stringent regulatory requirements for drug safety. researchgate.net A study reported a quantitation limit of 0.56 ppm for this compound in hydroxyzine. nih.govresearchgate.net Another UHPLC-MS/MS method reported a limit of quantification of 0.2 ppm in quetiapine fumarate. researchgate.net

| Analytical Technique | Application | Reported Detection/Quantitation Limit |

| Gas Chromatography (GC-FID) | Quantification of residual solvent in quetiapine | Linear response from 40 to 150 µg/ml |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Estimation of genotoxic impurity in hydroxyzine | 0.56 ppm nih.govresearchgate.net |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Quantification of trace impurity in quetiapine fumarate | 0.2 ppm researchgate.net |

Theoretical and Computational Investigations of Molecular Behavior

Computational chemistry provides valuable insights into the molecular structure, properties, and reactivity of this compound, complementing experimental findings.

Theoretical investigations have focused on:

Molecular Structure Optimization: Computational methods, such as Density Functional Theory (DFT), are used to optimize the molecular geometry of this compound and related molecules. nih.govomu.edu.tr

Quantum Chemical Descriptors: Calculations of frontier molecular orbitals (HOMO and LUMO) help in understanding the molecule's ability to donate or accept electrons, which is crucial for predicting its reactivity. nih.govomu.edu.tr

Spectroscopic Properties: Theoretical calculations can be compared with experimental spectroscopic data (e.g., NMR) to confirm the structure of synthesized compounds derived from this compound. omu.edu.tr These computational studies are instrumental in designing new molecules with desired properties for applications in materials science and medicinal chemistry. nih.govomu.edu.tr

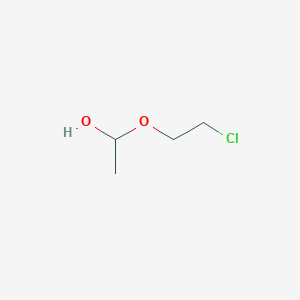

Structure

3D Structure

Properties

Molecular Formula |

C4H9ClO2 |

|---|---|

Molecular Weight |

124.56 g/mol |

IUPAC Name |

1-(2-chloroethoxy)ethanol |

InChI |

InChI=1S/C4H9ClO2/c1-4(6)7-3-2-5/h4,6H,2-3H2,1H3 |

InChI Key |

HUTXVUPGARJNHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)OCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of 2 Chloroethoxyethanol

Established Laboratory and Industrial Synthesis Routes

The preparation of 2-Chloroethoxyethanol predominantly involves the chemical transformation of diethylene glycol. Key synthetic strategies focus on the precise introduction of a chlorine atom while preserving one of the hydroxyl groups.

Nucleophilic Substitution Reactions for Precursor Conversion

The conversion of alcohols to alkyl chlorides is a classic example of a nucleophilic substitution reaction. In the context of this compound synthesis, the hydroxyl group of a precursor molecule is replaced by a chloride ion. For this transformation to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. Reagents like thionyl chloride (SOCl₂) are effective for this purpose as they react with the alcohol to form an intermediate that can be easily displaced by a nucleophile. The reaction with thionyl chloride proceeds via a mechanism where the alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of SOCl₂. This is followed by the displacement of a chloride ion, which then attacks the carbon atom bonded to the oxygen in an Sₙ2 mechanism, resulting in the formation of the alkyl chloride with an inversion of configuration.

Chlorination of Diethylene Glycol with Thionyl Chloride

A primary industrial method for synthesizing this compound involves the direct reaction of diethylene glycol with thionyl chloride. This process selectively replaces one of the two hydroxyl groups of diethylene glycol with a chlorine atom. However, achieving high selectivity can be challenging, as the reaction can potentially lead to the formation of the dichloro-substituted byproduct, bis(2-chloroethyl) ether. To enhance the selectivity and yield of the desired mono-chlorinated product, a strategic approach involving the use of borate (B1201080) ester intermediates has been developed.

To overcome the challenge of non-selective chlorination, a refined method utilizes borate esters as a protective group. In this process, diethylene glycol is first reacted with metaboric anhydride (B1165640) in the presence of a solvent such as toluene. This reaction forms an intermediate, tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate. The formation of this borate ester effectively "protects" one of the hydroxyl groups on each diethylene glycol molecule, making the other more susceptible to selective chlorination.

This intermediate is then treated with thionyl chloride. The chlorination reaction occurs at the unprotected hydroxyl group, leading to the formation of tris-(2-chloroethoxy-1-yl)-ethyl metaborate. This strategic use of a borate ester intermediate significantly improves the selectivity of the chlorination step, favoring the formation of the mono-chloro product over the di-chloro byproduct. The reaction is typically carried out at a controlled temperature, for instance between 15°C and 30°C, to further minimize side reactions.

The final step in this synthesis route is the hydrolysis of the chlorinated borate ester intermediate. Water is added to the reaction mixture to break the borate ester bonds. This hydrolytic cleavage releases the target product, 2-(2-chloroethoxy)ethanol (B196239), and regenerates boric acid. The boric acid can then be recovered by filtration and potentially recycled for use in subsequent batches, making the process more economical and environmentally friendly. The final product, this compound, is then purified from the organic layer, typically through distillation.

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound is critical for its industrial viability, focusing on maximizing the yield of the desired product while ensuring high purity. The use of borate ester intermediates is a key optimization strategy that leads to a mild reaction system, high product content, and high yield.

Control of Side Reaction Formation

One major side product is bis(2-chloroethyl) ether , which results from the chlorination of both hydroxyl groups of diethylene glycol. The formation of this dichloro-compound is a primary concern in non-selective synthesis methods. The strategic use of borate esters, as previously described, effectively mitigates this issue by protecting one hydroxyl group, thus preventing double chlorination.

Another potential side product is 1,4-dioxane . This cyclic ether can be formed from diethylene glycol via an acid-catalyzed intramolecular cyclization (dehydration). The conditions used during chlorination, particularly if strong acids are present and at elevated temperatures, can promote this side reaction. Careful control of the reaction temperature and the amount of water during the hydrolytic step is important to minimize the formation of 1,4-dioxane. By employing milder reaction conditions and a controlled process, the prevalence of these side reactions is significantly reduced, leading to a higher purity of the this compound product.

Below is a table summarizing the key reactants and products in the synthesis of this compound.

| Compound Name | Role in Synthesis |

| This compound | Target Product |

| Diethylene glycol | Starting Material |

| Thionyl chloride | Chlorinating Agent |

| Metaboric anhydride | Reagent for Borate Ester Formation |

| Tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate | Intermediate |

| Tris-(2-chloroethoxy-1-yl)-ethyl metaborate | Chlorinated Intermediate |

| Boric acid | Byproduct of Hydrolysis |

| Bis(2-chloroethyl) ether | Side Product |

| 1,4-Dioxane | Side Product |

Post-Synthesis Purification and Isolation Techniques

Following the synthesis of this compound, typically from the reaction of diethylene glycol with hydrogen chloride, the resulting reaction mixture contains the desired product along with unreacted starting materials, byproducts, and impurities. google.com To obtain high-purity this compound, which is essential for its application as a raw material for products like polyoxyethylene ethers, a multi-step purification process is employed. google.com This process commonly involves an initial extraction followed by a final distillation step.

Solvent-based extraction is a crucial step for the initial separation of this compound from the aqueous and highly polar components of the synthesis mixture, such as unreacted diethylene glycol. google.com The principle of this technique relies on the differential solubility of the target compound in a selected organic solvent compared to the impurities. The crude reaction mixture is mixed with an immiscible organic solvent, which selectively dissolves the this compound, allowing it to be separated from the aqueous phase containing impurities. google.com

Research has identified several classes of solvents effective for this purpose. The selection of an appropriate extractant is critical for achieving high recovery and purity. google.com Suitable solvents are chosen from aliphatic chlorinated hydrocarbons, aliphatic ethers, and aromatic hydrocarbons. google.com After the extraction, the solvent (extractant) is distilled off, typically at temperatures between 40°C and 150°C under atmospheric or slightly reduced pressure, leaving behind the crude this compound, which then undergoes final purification. google.com

| Solvent Class | Specific Examples | Notes |

|---|---|---|

| 1-3C Aliphatic Chlorinated Hydrocarbons | Carbon Tetrachloride, Chloroform, Hexachloroethane | Saturated aliphatic chlorinated hydrocarbons are noted as particularly effective. google.com |

| 4-8C Aliphatic Ethers | Not specified | This class of solvents is cited as effective for the extraction process. google.com |

| 6-9C Aromatic Hydrocarbons | Benzene (B151609), Toluene, Ethylbenzene, Xylene | Mixtures of these solvents can also be utilized. google.com |

In a documented example, a reaction mixture was extracted using chloroform. After the solvent was distilled off, the resulting crude product was further purified by distillation to yield this compound with a purity of 99.4 wt%. google.com Similarly, using benzene as the extractant followed by distillation resulted in a product with 99.5 wt% purity. google.com

Reduced pressure distillation, also known as vacuum distillation, is the definitive method for obtaining high-purity this compound. rochester.edu This technique is essential because heating the compound to its atmospheric boiling point can cause decomposition, leading to lower yield and purity. rochester.edu By reducing the pressure inside the distillation apparatus, the boiling point of this compound is significantly lowered, allowing for safe and efficient distillation. rochester.edu

The process involves heating the crude this compound (often the residue from the solvent extraction step) in a flask connected to a vacuum source. rochester.edu As the compound boils at a lower temperature, its vapor rises, passes through a condenser, and is collected as a purified liquid distillate. rochester.edu The operating temperature is a critical parameter; distillation temperatures above 140°C can promote decomposition and complicate the separation from close-boiling impurities. google.com Conversely, operating below 75°C is often considered industrially disadvantageous because it requires a significantly lower vacuum pressure. google.com

Various studies provide specific parameters for the vacuum distillation of this compound, demonstrating the relationship between pressure and boiling point. For instance, a final rectification under a vacuum of 10 mmHg allows for the collection of a fraction boiling between 118-121°C, resulting in a purity of 97.7%. google.com After neutralization of the reaction mixture with a basic compound like sodium carbonate, the product can be isolated by rectification. google.com

| Pressure (mmHg) | Boiling Point (°C) | Purity Achieved | Source |

|---|---|---|---|

| 10 | 118-121 | 97.7% | google.com |

| 10 | 115-123 | Not specified | google.com |

| 5 | 79-81 | Not specified | chemicalbook.com |

Chemical Reactivity and Transformation Mechanisms of 2 Chloroethoxyethanol

Intrinsic Chemical Functional Group Reactivity

The distinct nature of the chloro and hydroxyl groups allows for selective reactions targeting one group while leaving the other intact, a key feature in its synthetic applications.

Nucleophilic Substitution Pathways of the Terminal Chloro Group

The terminal chloro group is attached to a primary carbon, making it susceptible to nucleophilic substitution, primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. This reaction is fundamental to the use of 2-Chloroethoxyethanol as a building block for introducing the 2-(2-hydroxyethoxy)ethyl moiety into other molecules.

A variety of nucleophiles can be employed to displace the terminal chlorine, leading to a diverse array of derivatives. Common nucleophilic substitution reactions include:

Alkylation (Williamson Ether Synthesis): Phenoxides or alkoxides can act as nucleophiles to form new ether linkages.

Azidation: The azide (B81097) ion (N₃⁻) is an effective nucleophile that replaces the chloro group to form an alkyl azide. This is often a precursor to primary amines.

Reaction with Amines: Primary or secondary amines can displace the chloride to form secondary or tertiary amines, respectively.

Below is a table summarizing key nucleophilic substitution reactions involving this compound.

Interactive Data Table: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| 4-Hydroxybenzaldehyde (B117250) | K₂CO₃, DMF, 100°C | 4-((2-(2-Hydroxyethoxy)ethyl)oxy)benzaldehyde | Williamson Ether Synthesis (Alkylation) |

| Sodium Azide (NaN₃) | Polar aprotic solvent (e.g., DMSO, DMF) | 2-(2-Azidoethoxy)ethanol | Azidation |

| Dibenzylamine | K₂CO₃, NaBr, Acetonitrile, 80°C | N,N-Dibenzyl-2-(2-hydroxyethoxy)ethan-1-amine | Amination |

Oxidation Reactions Involving the Hydroxyl Moiety

The primary hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a common reagent for this transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation to the carboxylic acid. The product of this reaction is 2-(2-chloroethoxy)acetaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from chromium trioxide, CrO₃, and sulfuric acid), will oxidize the primary alcohol all the way to a carboxylic acid. This reaction typically involves heating under reflux to ensure complete conversion, yielding 2-(2-chloroethoxy)acetic acid.

Reduction Reactions of the Compound

The chloro group in this compound can be removed through reduction, a process known as hydrodechlorination, to yield 2-ethoxyethanol (B86334). This transformation replaces the C-Cl bond with a C-H bond.

Two common methods for this reduction are:

Reduction with Metal Hydrides: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce alkyl halides to the corresponding alkanes. The reaction is typically performed in an anhydrous ether solvent, followed by a careful aqueous workup to quench the excess reagent.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction involves the cleavage of the carbon-chlorine bond and the formation of a carbon-hydrogen bond. This method is often preferred for its milder conditions and cleaner workup.

Comparative Reactivity Analysis with Related Compounds

The reactivity of this compound can be better understood by comparing it to structurally similar molecules, particularly its shorter-chain analog, 2-chloroethanol (B45725).

Factors Influencing Reactivity in Comparison to Shorter-Chain Analogs

The primary structural difference between this compound and 2-chloroethanol is the presence of an ether oxygen atom at the β-position to the terminal chloro group. This feature can significantly influence the rate of nucleophilic substitution through a phenomenon known as Neighboring Group Participation (NGP) .

In NGP, the lone pair of electrons on the ether oxygen can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to displace the chloride ion. This process forms a cyclic oxonium ion intermediate. An external nucleophile then attacks this strained, reactive intermediate to open the ring and form the final product.

Conditions for Specific Chemical Modifications (e.g., Azidation, Alkylation)

The bifunctional nature of this compound allows for a variety of specific chemical modifications by carefully selecting reagents and conditions.

Azidation: The conversion of the terminal chloro group to an azide is a robust SN2 reaction. It is typically achieved by treating this compound with an alkali metal azide, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com These solvents are ideal as they solvate the cation (Na⁺) while leaving the azide anion (N₃⁻) highly nucleophilic and available for reaction. masterorganicchemistry.com The reaction often proceeds efficiently at room temperature or with gentle heating. researchgate.net

Alkylation: this compound can be used as an alkylating agent to introduce the 2-(2-hydroxyethoxy)ethyl group onto other molecules, typically through a Williamson ether synthesis. libretexts.org This involves reacting it with a nucleophile, such as a phenoxide, in the presence of a weak base. For example, the reaction with 4-hydroxybenzaldehyde is carried out using potassium carbonate (K₂CO₃) as the base in DMF at elevated temperatures (e.g., 100°C). mdma.ch The base deprotonates the phenol, generating a nucleophilic phenoxide that then displaces the chloride.

The hydroxyl group of this compound can also undergo alkylation. A notable example is ethoxylation, where the polyether chain is extended. This is accomplished by reacting this compound with ethylene (B1197577) oxide in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·Et₂O). youtube.com

The table below outlines typical conditions for these specific transformations.

Interactive Data Table: Conditions for Specific Chemical Modifications

| Modification | Functional Group Targeted | Reagents | Solvent | Typical Conditions |

|---|---|---|---|---|

| Azidation | Terminal Chloro Group | Sodium Azide (NaN₃) | DMF or DMSO | Room temperature to mild heat (e.g., 50-80°C) |

| Alkylation (as alkylating agent) | Terminal Chloro Group | Nucleophile (e.g., a phenol), Base (e.g., K₂CO₃) | DMF | Elevated temperature (e.g., 70-110°C) |

Mechanistic Insights into Molecular Transformations

Role as a Versatile Organic Building Block for Molecular Complexity

This compound serves as a significant organic building block, a foundational component for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Its utility stems from its bifunctional nature, possessing both a reactive primary alkyl chloride and a terminal hydroxyl group. This dual functionality allows for sequential and controlled reactions, making it a valuable precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals, crown ethers, and other specialized chemical intermediates. sigmaaldrich.comchemicalbook.com

The compound's reactivity allows it to be incorporated into larger molecules through several mechanistic pathways. The chlorine atom is a good leaving group in nucleophilic substitution reactions, while the hydroxyl group can be used for ether or ester formation, or as a precursor for other functional groups.

Synthesis of Crown Ether Precursors

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. rsc.orgnih.gov this compound and its derivatives are instrumental in constructing the polyether chains required for the synthesis of these macrocycles. vt.edu In a typical synthetic approach, the hydroxyl group of this compound can be deprotonated to form an alkoxide, which then acts as a nucleophile. This nucleophile can react with another electrophilic molecule. Conversely, the carbon atom bonded to the chlorine is an electrophilic site, susceptible to attack by various nucleophiles. This dual reactivity is leveraged in multi-step syntheses to build the repeating ether units that form the backbone of crown ethers. For instance, it can be used to synthesize precursors such as O,O-bis(8-chloro-3,6-dioxaoctyloxy)catechol, which is then used in macrocyclization reactions. vt.edu

| Reactant(s) | Reagents and Conditions | Product | Application/Significance | Citation |

|---|---|---|---|---|

| This compound, Phenol/Substituted Phenols | Base (e.g., NaOH, K₂CO₃), Heat | Aryl-O-(CH₂)₂-O-(CH₂)₂-OH | Intermediate for arylpoly(oxyalkyl)amines and other functionalized ethers. | google.com |

| This compound | Sodium azide (NaN₃) | 2-(2-Azidoethoxy)ethanol | Introduction of an azide group for further functionalization via click chemistry or reduction to an amine. | sigmaaldrich.comchemicalbook.com |

| This compound | Thionyl chloride (SOCl₂) | 1-Chloro-2-(2-chloroethoxy)ethane | Conversion to a dichloro-ether, a common building block for macrocyclization reactions with diamines to form nitrogen-containing macrocycles. | vt.edu |

| This compound, Various Amines | Base, Heat | N-substituted 2-(2-hydroxyethoxy)ethylamines | Precursors for nitrogen-containing macrocycles and pharmaceuticals like Quetiapine (B1663577). | sigmaaldrich.comchemicalbook.com |

Synthesis of Heterocyclic and Pharmaceutical Compounds

The electrophilic nature of the chlorinated carbon in this compound makes it highly effective for reactions with nitrogen-based nucleophiles. This reactivity is fundamental to the synthesis of nitrogen-containing macrocycles and other heterocyclic systems. mdpi.comnih.gov For example, reaction with a primary or secondary amine leads to the formation of an amino-alcohol, where the amine displaces the chloride via an SN2 mechanism. These products can be key intermediates in the synthesis of complex molecules.

A notable application is in the synthesis of the antipsychotic drug Quetiapine, where 2-(2-Chloroethoxy)ethanol (B196239) is a key starting material. sigmaaldrich.comchemicalbook.com The synthesis involves reacting it with a piperazine (B1678402) derivative, demonstrating its role in constructing the specific side chains required for biological activity.

| Initial Functional Group | Reagent | Resulting Functional Group | Reaction Type | Citation |

|---|---|---|---|---|

| -Cl (Chloro) | R-NH₂ (Amine) | -NH-R (Secondary Amine) | Nucleophilic Substitution | sigmaaldrich.com |

| -Cl (Chloro) | N₃⁻ (Azide ion) | -N₃ (Azido) | Nucleophilic Substitution | sigmaaldrich.comchemicalbook.com |

| -OH (Hydroxyl) | SOCl₂ (Thionyl chloride) | -Cl (Chloro) | Nucleophilic Acyl Substitution followed by SNi | vt.edu |

| -OH (Hydroxyl) | Ar-OH (Phenol) / Base | -O-Ar (Aryl Ether linkage) | Williamson Ether Synthesis | google.com |

The versatility of this compound is further highlighted by its use in preparing acetals, such as o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal (B89532), which serves as a protecting group or an intermediate in more elaborate synthetic sequences. sigmaaldrich.comchemicalbook.com The ability to readily participate in nucleophilic substitution and etherification reactions solidifies the role of this compound as a fundamental and adaptable building block for generating molecular complexity in organic synthesis.

Advanced Applications in Chemical Synthesis and Materials Development

Key Intermediate in Complex Organic Synthesis

The strategic importance of 2-Chloroethoxyethanol in complex organic synthesis is underscored by its role as a foundational building block. Its ability to introduce a flexible and hydrophilic ethoxyethanol chain into target molecules is a key attribute leveraged in the development of compounds with tailored properties.

This compound is a pivotal raw material in the synthesis of several active pharmaceutical ingredients (APIs). Its incorporation is critical for forming the specific side chains that often dictate the pharmacological activity and bioavailability of the final drug product.

One of the most significant applications of this compound is in the production of Quetiapine (B1663577) , an atypical antipsychotic medication. It is a key raw material for the preparation of the drug's characteristic side chain. researchgate.netgoogle.com The synthesis involves the alkylation of a piperazinyl thiazepine core with this compound. researchgate.net It is important to note that impurities in the this compound raw material, such as 2-chloroethanol (B45725), can lead to the formation of related impurities in the final Quetiapine product. google.com

Furthermore, a derivative of this compound, namely 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825), is an important intermediate in the synthesis of Pranedipine Tartrate and LJP-920 . google.com This highlights the broader utility of the chloroethoxyethanol motif in pharmaceutical development.

| Pharmaceutical Intermediate | Role of this compound Moiety |

| Quetiapine | Direct reactant in the formation of the active molecule's side chain. researchgate.netgoogle.com |

| Pranedipine Tartrate | The derivative, 2-[2-(2-chloroethoxy)ethoxy]ethanol, serves as a key intermediate. google.com |

| LJP-920 | The derivative, 2-[2-(2-chloroethoxy)ethoxy]ethanol, is utilized as an intermediate in its synthesis. google.com |

The reactivity of this compound makes it a valuable reagent for constructing more elaborate organic scaffolds, which can then be further functionalized. These scaffolds are often precursors to a variety of specialized chemical compounds.

For instance, this compound is employed in the synthesis of o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal (B89532) . google.com This compound serves as a precursor in further synthetic applications. Additionally, it is a starting material for the preparation of 2-(2-azidoethoxy)ethanol , a useful building block in click chemistry and for the introduction of azide (B81097) functionalities into molecules. google.com

| Organic Scaffold | Synthetic Application of this compound |

| o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal | Used as a reactant in the formation of this acetal. google.com |

| 2-(2-azidoethoxy)ethanol | Serves as the precursor for the synthesis of this azido-functionalized alcohol. google.com |

In the realm of biochemical research, derivatives of this compound are utilized to synthesize specific molecules with potential biological activity. For example, 2-[2-(2-Chloroethoxy)ethoxy]ethanol was used in the synthesis of 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane, a complex indole (B1671886) derivative. This demonstrates the utility of the extended chloroethoxy chain in building molecules with specific functionalities for biochemical studies.

Ruthenium polypyridyl complexes are a class of compounds extensively studied for their photochemical and photophysical properties, with applications in areas such as sensing, photodynamic therapy, and solar energy conversion. researchgate.netnih.gov The synthesis of these complex coordination compounds involves the careful design and preparation of ligands that chelate to the ruthenium metal center. While direct use of this compound in the primary ligand structure is not prominently documented, its derivatives can be envisioned as components of linker or functional side chains attached to the polypyridyl ligands to modulate the solubility, biocompatibility, or targeting capabilities of the final ruthenium conjugate.

Glycosides are a broad class of molecules in which a sugar is bound to another functional group via a glycosidic bond. They play numerous roles in biological systems and are components of many pharmaceuticals. The synthesis of glycosides is a complex field that requires precise control of stereochemistry. In this context, this compound can be used to create specific glycosides. For example, the reaction of D-fructose with 2-chloroethanol in the presence of hydrogen chloride yields 2′-chloroethyl β-D-fructopyranoside in high yield. This demonstrates its utility in forming glycosidic linkages under acidic conditions.

Curcumin (B1669340), a natural compound found in turmeric, has attracted significant interest for its potential therapeutic properties. To enhance its activity, solubility, and stability, numerous derivatives have been synthesized. This compound has been used as a reagent in the synthesis of such derivatives. For instance, it can be reacted with a phenolic hydroxyl group on a precursor molecule in the presence of a base like potassium carbonate in a solvent such as dimethylformamide to form an ether linkage, thereby attaching the 2-ethoxyethanol (B86334) side chain. This modification can alter the pharmacological profile of the resulting curcuminoid.

Intermediate in Modified Oligonucleotide Synthesis

In the field of biotechnology and molecular diagnostics, chemically modified oligonucleotides are indispensable tools. The introduction of non-standard modifications can enhance properties such as nuclease resistance, binding affinity, and cellular uptake, or can be used to attach labels and probes. This compound serves as a valuable precursor for creating phosphoramidite reagents used in the automated solid-phase synthesis of these modified oligonucleotides.

The standard methodology for oligonucleotide synthesis is the phosphoramidite method, which involves the sequential coupling of monomeric phosphoramidite building blocks to a growing chain on a solid support. umich.eduresearchgate.net The hydroxyl group of this compound can be chemically converted into a phosphoramidite moiety, the reactive group required for this process. nih.gov This transformation allows the 2-chloroethoxyethyl group to be incorporated into a DNA or RNA sequence at any desired position.

The primary role of this modification is to introduce a reactive linker into the oligonucleotide chain. The terminal chloro- group is a versatile electrophilic site that can undergo post-synthetic nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of functional molecules, such as fluorescent dyes, quenchers, biotin, or cross-linking agents, after the main oligonucleotide chain has been assembled. This strategy avoids exposing sensitive labels to the harsh chemical conditions of the synthesis cycle.

Alternatively, the chloro- group can be converted to other functionalities, such as an azide, prior to phosphoramidite synthesis. nih.gov This creates a building block that introduces a bioorthogonal handle for subsequent modification via click chemistry, a highly efficient and specific conjugation method. nih.gov

| Reagent/Intermediate | Role in Synthesis | Subsequent Functionality |

| This compound | Precursor alcohol | Provides the core structure for the modifying reagent. |

| 2-Chloroethoxyethyl Phosphoramidite | Monomer for solid-phase synthesis | Incorporates a reactive chloro- group into the oligonucleotide. |

| 2-Azidoethoxyethyl Phosphoramidite | Monomer for solid-phase synthesis | Incorporates a bioorthogonal azide group for click chemistry. |

Contributions to Polymer Chemistry and Advanced Materials

This compound is a key component in the synthesis of a variety of functional polymers and advanced materials. Its ability to act as both an initiator and a precursor to functionalized monomers makes it a valuable tool for creating complex macromolecular architectures.

Monomer in Ring-Opening Polymerization (ROP) Systems

Ring-Opening Polymerization (ROP) is a critical method for producing biodegradable and biocompatible polymers such as polyesters (e.g., polylactide, polycaprolactone) and polycarbonates. cmu.edu The mechanism of ROP for cyclic esters, often catalyzed by organometallic compounds like tin(II) octoate, typically requires an initiator containing a nucleophilic group, most commonly a hydroxyl group.

This compound serves as an excellent initiator for these systems. Its primary hydroxyl group attacks the carbonyl carbon of the cyclic monomer, initiating the polymerization process. Each subsequent monomer unit adds to the growing polymer chain, which propagates from the initiator. The result is a linear polymer chain, such as poly(ε-caprolactone) (PCL), that is covalently linked to the initiator molecule. This process yields a polymer with a 2-chloroethoxy- group at one terminus and a hydroxyl group at the other, creating a functionalized monofunctional polymer.

Table of ROP Components:

| Component | Chemical Name | Function |

|---|---|---|

| Initiator | This compound | Starts the polymer chain growth via its hydroxyl group. |

| Monomer | ε-Caprolactone | The cyclic ester that is polymerized. |

| Catalyst | Tin(II) octoate | Activates the monomer for polymerization. |

| Product | Cl-(CH₂)₂O(CH₂)₂O-[CO(CH₂)₅O]ₙ-H | A PCL chain with a chloro- terminal group. |

Precursor for Azido-Functionalized Initiators in Polymer Synthesis

The terminal chloro- group of this compound is readily converted into other functional groups through nucleophilic substitution. A particularly useful transformation is its conversion to an azide group (-N₃) by reaction with an azide salt, such as sodium azide. This reaction produces 2-(2-azidoethoxy)ethanol.

This new molecule is a bifunctional initiator. The hydroxyl group remains available to initiate ROP as described previously, while the stable and non-reactive azide group is carried along at the terminus of the resulting polymer chain. This provides a straightforward method for synthesizing polymers with a terminal azide group, a key component for "click" chemistry reactions.

Synthesis of Star Polymers via Click Chemistry Methodologies

Star polymers are complex macromolecules consisting of multiple linear polymer chains ("arms") radiating from a central core. nih.gov Their unique globular structure leads to distinct properties compared to their linear counterparts, making them useful in fields like drug delivery and nanotechnology. nih.gov

A common and highly efficient method for synthesizing star polymers is the "arm-first" approach coupled with click chemistry. researchgate.net In this strategy, the polymer arms are synthesized first and then attached to a multifunctional core.

Arm Synthesis: 2-(2-azidoethoxy)ethanol is used as an initiator in a Ring-Opening Polymerization to create linear polymer chains with a terminal azide group.

Core Reaction: These azido-terminated arms are then reacted with a core molecule that has multiple alkyne (carbon-carbon triple bond) functionalities.

Click Reaction: In the presence of a copper(I) catalyst, the azide groups on the polymer arms undergo a highly specific and efficient cycloaddition reaction with the alkyne groups on the core. This reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms stable triazole linkages, covalently bonding the arms to the core and creating the final star polymer architecture. researchgate.net

Integration into Liquid Crystal Monomers for Enhanced Material Properties

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. The synthesis of molecules that can form LC phases (mesogens) often involves combining a rigid core with flexible side chains or spacers. mdpi.com

This compound is a suitable building block for creating these flexible spacers. Its diethylene glycol structure provides conformational flexibility, which is crucial for the formation of certain liquid crystalline phases. It can be attached to a rigid mesogenic core via its hydroxyl group through an ether or ester linkage. The terminal chloro- group then serves as a reactive site. This allows the liquid crystal monomer to be polymerized or cross-linked into a polymer liquid crystal network, locking in the liquid crystalline order to create materials with unique optical and mechanical properties.

Synthesis of Functionalized Polymers for Biomedical Applications

Polymers derived from this compound are of significant interest for biomedical applications due to the inherent properties of the ethylene (B1197577) glycol unit. Poly(ethylene glycol) (PEG) and related structures are well-known for being hydrophilic, non-toxic, and non-immunogenic, which reduces non-specific protein adsorption and enhances biocompatibility.

By using this compound as an initiator for biocompatible polymers like PCL or PLA, a polymer is created that combines a biodegradable core with a biocompatible, hydrophilic chain end. The terminal chloro- group (or its azido- derivative) acts as a crucial chemical handle. This handle allows for the covalent attachment of biologically active molecules, such as:

Drugs: For creating targeted drug delivery systems or polymer-drug conjugates.

Targeting Ligands: Peptides or antibodies that can direct nanoparticles to specific cells or tissues.

Imaging Agents: To enable tracking and diagnostics.

The star polymers synthesized via this route are particularly promising as drug delivery vehicles, as they can encapsulate therapeutic agents within their core while presenting a biocompatible shell to the biological environment.

Development of Dendrimer-Based Drug Carrier Systems

Dendrimers are highly branched, well-defined macromolecules that have garnered significant attention as potential carriers for therapeutic agents. Their unique architecture allows for the encapsulation of drug molecules and their surface can be functionalized to control properties like solubility and biocompatibility. This compound plays a crucial role in the surface modification of dendrimers, particularly poly(amidoamine) (PAMAM) dendrimers.

In recent research, this compound has been employed as a hydroxylating agent to modify the surface of second-generation (G2) and third-generation (G3) PAMAM dendrimers. nih.govfrontiersin.org The primary amine groups on the surface of PAMAM dendrimers are neutralized by the ether-linked hydroxyl group of this compound. nih.gov This surface hydroxylation is a key step in the development of quaternary ammonium PAMAM dendrimer-based drug carriers. frontiersin.org The modification enhances the solubility of poorly soluble drugs and enables sustained release profiles. For instance, these modified dendrimers have been shown to significantly increase the solubility and sustain the release of furosemide, a class IV drug with low solubility and permeability. nih.govresearchgate.net

Another application involves using this compound to synthesize the internal branching units of novel antioxidant dendrimers. In this synthesis, it is first converted to 2-(2-azidoethoxy)ethanol, which then serves as a key component for building the dendrimer's structure through click chemistry. nih.gov

| Dendrimer Generation | Modifying Agent | Purpose of Modification | Resulting Carrier Type | Reference |

|---|---|---|---|---|

| PAMAM (G2) | This compound | Surface hydroxylation to neutralize primary amine groups | Quaternary ammonium dendrimer | nih.govfrontiersin.org |

| PAMAM (G3) | This compound | Surface hydroxylation to neutralize primary amine groups | Quaternary ammonium dendrimer | nih.govfrontiersin.org |

Formation of Ionic Liquids with Ethylene Glycol Polyether Chains

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as alternative solvents and materials in various chemical applications. Poly(ethylene glycol) (PEG)-based ionic liquids are a specific class that combines the properties of ILs with the characteristics of polyether chains, such as tunable hydrophilicity and biocompatibility.

This compound serves as a fundamental building block for introducing short, functionalized ethylene glycol polyether chains into molecular structures destined to become ionic liquids. Its bifunctional nature—a terminal hydroxyl group and a reactive chloro group—allows for sequential reactions. For example, the hydroxyl group can react to attach the molecule to a core structure, while the chloro group can be substituted by a tertiary amine. A subsequent quaternization step leads to the formation of the cationic center characteristic of an ionic liquid. This strategy is central to creating multi-cationic PEG-based ionic liquids. rsc.org

The synthesis of such ILs often involves reacting a PEG derivative containing a leaving group (like the chloride in this compound) with an amine to form the cationic head. rsc.org By varying the length of the polyether chain, which can be built up using molecules like this compound, the physicochemical properties of the resulting ionic liquid, such as viscosity and thermal stability, can be precisely controlled. rsc.org This approach has been used to design novel surfactants and other functional materials where the ethylene oxide units provide hydrophilicity. mdpi.com

Role in Phthalonitrile and Phthalocyanine Chemistry

This compound is a key precursor in the synthesis of functionalized phthalonitriles, which are the monomers used to create phthalocyanines. These macrocyclic compounds are known for their exceptional thermal stability and unique photochemical properties, making them suitable for high-performance applications.

The synthesis of functionalized phthalonitriles often involves a nucleophilic aromatic substitution reaction where a nucleophile displaces a nitro group on a phthalonitrile core, such as 4-nitrophthalonitrile. This compound is used to create complex nucleophiles that introduce flexible and functional side chains to the phthalonitrile molecule.

A specific example is the synthesis of 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. omu.edu.tr This multi-step synthesis first involves reacting this compound with salicylaldehyde in the presence of potassium carbonate to form an intermediate, 2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde. This intermediate, which now contains the flexible ether chain and a terminal hydroxyl group, is then reacted with 4-nitrophthalonitrile. The hydroxyl group displaces the nitro group, yielding the final functionalized phthalonitrile derivative. omu.edu.tr This method allows for the incorporation of an aldehyde group and a polyether chain, which can be used for further chemical modifications. omu.edu.tr

| Reaction Step | Key Reactants | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Step 1 | Salicylaldehyde, this compound | K₂CO₃ | Acetonitrile | 2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde | omu.edu.tr |

| Step 2 | 2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde, 4-Nitrophthalonitrile | K₂CO₃ | DMF | 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile | omu.edu.tr |

Phthalonitrile derivatives are the essential precursors for producing phthalocyanines through a cyclotetramerization reaction. omu.edu.tr The properties of the resulting phthalocyanine macrocycle and the polymers derived from it are heavily influenced by the functional groups attached to the precursor phthalonitrile.

By using phthalonitriles functionalized with chains derived from this compound, it is possible to synthesize phthalocyanines with enhanced solubility, improved processability, and tailored electronic properties. These functionalized phthalocyanines can then be polymerized or cured to form high-performance polymers with excellent thermal stability and mechanical properties. omu.edu.trgoogle.com The flexible ether linkages introduced by this compound can improve the processability of the otherwise rigid phthalonitrile resins. The conversion of these functionalized phthalonitrile monomers into a crosslinked polymer network is typically achieved through thermal curing, sometimes with the aid of curing agents or catalysts. google.com The resulting materials are valuable in applications ranging from advanced composites to organic electronics. omu.edu.tr

Environmental Fate and Bioremediation Research of 2 Chloroethoxyethanol

Microbial Degradation Pathways and Mechanisms

Microbial degradation of 2-Chloroethoxyethanol involves complex enzymatic processes that transform the compound into less harmful substances. The specific pathways and mechanisms can vary between different microbial species, leading to different metabolic end products.

Certain bacterial strains have been identified as key players in the biodegradation of this compound. Notably, Xanthobacter sp. strain ENV481 has demonstrated the ability to utilize bis(2-chloroethyl) ether (BCEE) and related compounds as a sole source of carbon and energy. nih.govnih.gov In the metabolic pathway of BCEE by this strain, this compound is a key intermediate. The degradation process in Xanthobacter sp. ENV481 involves sequential dehalogenation reactions.

In contrast, Pseudonocardia sp. strain ENV478 degrades BCEE through a different mechanism. This strain utilizes a monooxygenase-mediated O-dealkylation process, which also involves this compound. nih.govnih.gov However, unlike Xanthobacter sp., Pseudonocardia sp. ENV478 is unable to use BCEE as its sole carbon source and its degradation pathway leads to the accumulation of a different set of metabolic byproducts. nih.govnih.gov

| Bacterial Strain | Degradation Mechanism | Ability to Use as Sole Carbon Source | Key Characteristics |

| Xanthobacter sp. ENV481 | Sequential dehalogenation | Yes (for BCEE) | Efficiently degrades BCEE and its intermediates. |

| Pseudonocardia sp. ENV478 | Monooxygenase-mediated O-dealkylation | No (for BCEE) | Leads to the accumulation of 2-chloroacetic acid. |

Characterization of Metabolic Degradation Products

The biodegradation of this compound results in the formation of several metabolic products. The identification of these products is essential for understanding the complete degradation pathway and for assessing the effectiveness of the bioremediation process.

In the metabolic pathway of Xanthobacter sp. strain ENV481, this compound is further dehalogenated to form diethylene glycol (DEG). nih.gov This conversion represents a significant detoxification step, as DEG is generally considered to be less toxic than its chlorinated precursor. The formation of DEG is a key indicator of the complete breakdown of the chloro-ether structure of the parent compounds.

Following the formation of diethylene glycol, Xanthobacter sp. strain ENV481 further metabolizes it, leading to the production of 2-hydroxyethoxyacetic acid. nih.gov This organic acid is a product of DEG catabolism and its presence confirms the continued degradation of the initial pollutant. The identification of 2-hydroxyethoxyacetic acid provides further insight into the downstream metabolic fate of this compound.

The degradation of BCEE by Pseudonocardia sp. strain ENV478 follows a different path that results in the accumulation of 2-chloroacetic acid. nih.govnih.gov This is a consequence of the monooxygenase-mediated O-dealkylation mechanism employed by this bacterium. Unlike Xanthobacter sp., Pseudonocardia sp. ENV478 does not readily degrade the resulting 2-chloroacetic acid, leading to its accumulation in the culture medium. nih.govnih.gov This accumulation is a distinguishing feature of the metabolic pathway in this particular bacterial strain.

| Precursor Compound | Bacterial Strain | Key Metabolic Product(s) |

| This compound | Xanthobacter sp. ENV481 | Diethylene Glycol (DEG) |

| Diethylene Glycol (DEG) | Xanthobacter sp. ENV481 | 2-Hydroxyethoxyacetic Acid |

| Bis(2-chloroethyl) Ether (BCEE) | Pseudonocardia sp. ENV478 | 2-Chloroacetic Acid (accumulates) |

Environmental Factors Influencing Biodegradation Efficiency

The efficiency of the biodegradation of this compound is significantly influenced by various environmental factors that affect microbial growth and enzymatic activity. These factors can determine the rate and extent of degradation in contaminated environments. Key parameters include the presence or absence of oxygen, pH, temperature, and the availability of nutrients.

Studies on Aerobic and Anaerobic Degradation Conditions

The redox potential of the environment, specifically the availability of oxygen, is a critical factor in the biodegradation pathway of this compound. Research has shown that this compound can be degraded under both aerobic and anaerobic conditions, although the rates and mechanisms may differ.

One key study investigated the biodegradation of bis(2-chloroethyl) ether (BCEE), for which this compound (referred to as 2CEE in the study) is a primary intermediate. In this research, the bacterium Xanthobacter sp. strain ENV481 was found to facilitate the sequential dehalogenation of BCEE to this compound and subsequently to diethylene glycol. nih.govnih.gov This strain demonstrated the ability to degrade this compound under both the presence and absence of oxygen. nih.gov

Under aerobic conditions, Xanthobacter sp. strain ENV481 was able to utilize this compound as a growth substrate. nih.gov The degradation of 2-chloroethanol (B45725), a similar chlorinated alcohol, by Pseudomonas stutzeri under denitrifying (anaerobic) conditions has been shown to proceed via a pathway similar to that observed in aerobic bacteria, involving the oxidation of the alcohol to an aldehyde and then to a carboxylic acid before dehalogenation. ntis.gov This suggests that the initial steps of this compound degradation may be analogous under different redox conditions.

Anaerobic degradation of this compound has also been confirmed. The same Xanthobacter sp. strain ENV481 was observed to degrade the compound in the absence of oxygen. nih.gov Further research on the anaerobic digestion of 2-chloroethanol has demonstrated its complete degradation in less than 30 days under methanogenic conditions, with only low accumulation of the intermediate 2-chloroacetic acid. researchgate.net This indicates the potential for the complete mineralization of similar short-chain chlorinated alcohols in anaerobic environments.

The following table summarizes the degradation of this compound as an intermediate by Xanthobacter sp. strain ENV481 under different redox conditions.

| Degradation Parameter | Aerobic Conditions | Anaerobic Conditions |

| Microorganism | Xanthobacter sp. strain ENV481 | Xanthobacter sp. strain ENV481 |

| Degradation Potential | Confirmed | Confirmed |

| Observed Pathway | Sequential dehalogenation | Sequential dehalogenation |

| Degradation Rate | Faster than anaerobic degradation | Slower than aerobic degradation |

| Metabolites | Diethylene glycol | Not explicitly detailed, but degradation confirmed |

This table is based on research where this compound was an intermediate in the degradation of bis(2-chloroethyl) ether. nih.gov

Bioremediation Strategies for Contaminated Environments

Bioremediation offers a promising and environmentally sustainable approach for the cleanup of sites contaminated with chlorinated compounds like this compound. These strategies leverage the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances.

Application of Bioaugmentation Approaches in Remediation

Bioaugmentation is a bioremediation strategy that involves the introduction of specific, pre-grown microbial cultures with the desired degradation capabilities into a contaminated environment to enhance the degradation of target pollutants. dntb.gov.ua This approach is particularly useful when the indigenous microbial populations lack the ability to degrade a specific contaminant or do so at a very slow rate. dntb.gov.ua

While specific field applications of bioaugmentation for this compound are not extensively documented, the principle has been successfully applied to other chlorinated solvents. For instance, specialized microbial cultures have been used to enhance the dechlorination of compounds like perchloroethylene (PCE) and trichloroethylene (B50587) (TCE) in groundwater. dntb.gov.ua The isolation of bacteria such as Xanthobacter sp. strain ENV481, which can degrade this compound, suggests their potential use in bioaugmentation applications for sites contaminated with this compound or its parent compounds like BCEE. nih.govnih.gov

The success of bioaugmentation is dependent on several factors, including the ability of the introduced microorganisms to survive and thrive in the new environment, the bioavailability of the contaminant, and the presence of suitable environmental conditions (e.g., pH, temperature, and nutrients).

Microcosm Studies on Contaminant Degradation Rates

Microcosm studies are laboratory-scale experiments that are essential tools for assessing the potential for natural attenuation and the effectiveness of bioremediation strategies, including bioaugmentation, under site-specific conditions. ntis.gov These studies typically involve incubating soil and groundwater samples from a contaminated site with the target contaminant and monitoring its degradation over time. ntis.gov

For a compound like this compound, microcosm studies would be invaluable for:

Determining intrinsic biodegradation potential: Assessing whether the native microbial population in the contaminated soil or groundwater can degrade the compound without intervention.

Evaluating the effect of environmental factors: Investigating how changes in pH, temperature, and nutrient levels affect the degradation rate.

Testing bioremediation strategies: Comparing the effectiveness of natural attenuation, biostimulation (adding nutrients to stimulate native microbes), and bioaugmentation (adding specialized microbes).

Identifying degradation pathways and intermediates: Analyzing the formation and subsequent disappearance of metabolic byproducts.

While specific microcosm studies focusing solely on this compound are not widely reported, the methodology has been extensively used for other chlorinated pollutants. ntis.gov For example, microcosm studies were crucial in identifying the sequential reductive and oxidative biodegradation pathways for chloroethenes at a contaminated site. researchgate.net Such studies would be a critical step in developing and validating effective bioremediation strategies for this compound contamination.

The following table outlines a hypothetical design for a microcosm study investigating the bioremediation of this compound.

| Microcosm Setup | Treatment | Key Parameters to Monitor | Expected Outcome |

| Control | Sterilized site soil and groundwater + this compound | This compound concentration | No significant degradation, assesses abiotic losses. |

| Natural Attenuation | Site soil and groundwater + this compound | This compound concentration, microbial population density | Slow to moderate degradation, depending on the capability of indigenous microbes. |

| Biostimulation | Site soil and groundwater + this compound + Nutrients (e.g., nitrogen, phosphorus) | This compound concentration, microbial activity, nutrient levels | Enhanced degradation rate compared to natural attenuation if the indigenous population is nutrient-limited. |

| Bioaugmentation | Site soil and groundwater + this compound + Xanthobacter sp. strain ENV481 | This compound concentration, survival and activity of the introduced strain | The most rapid and complete degradation of this compound. |

Chromatographic Separation and Detection Techniques

Gas Chromatography (GC) for Residual Analysis

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound, making it highly suitable for residual solvent analysis in active pharmaceutical ingredients (APIs). A direct injection GC method has been developed and validated for the quantitative determination of this compound in pharmaceutical substances. ptfarm.plnih.govptfarm.plresearchgate.net

The Flame Ionization Detector (FID) is commonly paired with GC for the analysis of this compound due to its high sensitivity towards organic compounds. In a validated method for determining residual this compound in the API quetiapine (B1663577), a Shimadzu GC-2010 gas chromatograph equipped with an FID was utilized. ptfarm.pl The operational parameters for the detector were set to ensure optimal performance, with a detector temperature of 260°C, a hydrogen flow rate of 47 mL/min, and an air flow rate of 400 mL/min. ptfarm.plptfarm.pl This setup allows for the sensitive detection of this compound at levels relevant for impurity testing in pharmaceuticals. ptfarm.pl

Table 1: GC-FID Instrumental Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Injector Temperature | 240°C |

| Detector Temperature | 260°C |

| Oven Program | Initial 150°C, ramp 5°C/min to 240°C |

| Carrier Gas | Nitrogen |

| Carrier Gas Flow | ~1.56 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Hydrogen Flow | 47 mL/min |

| Air Flow | 400 mL/min |

Data sourced from Stolarczyk et al., 2011. ptfarm.pl

A comprehensive validation of the GC-FID method for this compound has been performed in accordance with the International Conference on Harmonisation (ICH) guidelines Q2A and Q2B, demonstrating its suitability for its intended purpose. ptfarm.plnih.govresearchgate.net

Specificity: The method demonstrated good separation of this compound from other potential solvents used in the synthesis of the active substance, ensuring that the detected peak corresponds solely to the analyte of interest. ptfarm.plptfarm.pl

Precision: The precision of the method was evaluated at different levels, including system precision, method precision, and intermediate precision. The relative standard deviation (RSD) values were found to be within acceptable limits, with acceptance criteria set at below 3%, 6%, and 10% respectively, indicating a high degree of repeatability and reproducibility. ptfarm.pl

Accuracy: Accuracy was determined by analyzing samples spiked with known amounts of this compound at concentrations ranging from 80% to 120% of the specified limit. ptfarm.pl The recovery values were within the acceptance criterion of 100% ± 10%, confirming the accuracy of the method. ptfarm.pl

Table 2: Accuracy Results for this compound by GC-FID

| Spiked Level | Recovery (%) |

|---|---|

| I (80%) | 97.9 |

| II (100%) | 98.4 |

| III (120%) | 99.1 |

Data sourced from Stolarczyk et al., 2011. ptfarm.pl

Linearity: The method's linearity was established over a range of concentrations, demonstrating a direct proportional relationship between the detector response and the concentration of this compound.

Limits of Detection (LOD) and Quantitation (LOQ): The sensitivity of the method was confirmed by establishing low LOD and LOQ values, enabling the detection and quantification of this compound at µg/mL levels. ptfarm.pl

Robustness: The robustness of the analytical method was evaluated by intentionally varying chromatographic parameters to assess its reliability during normal usage. The method was found to be robust. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the trace-level identification and quantification of this compound, particularly when it is considered a potential genotoxic impurity (PGI). nih.gov This method offers superior sensitivity and selectivity compared to conventional chromatographic techniques.

LC-MS/MS methods have been successfully developed and validated for the quantitative estimation of this compound traces in active pharmaceutical ingredients and their dosage forms. nih.gov These methods are capable of quantifying the impurity at parts-per-million (ppm) levels. For instance, a validated method demonstrated a limit of quantitation (LOQ) of 0.56 ppm and a limit of detection (LOD) of 0.18 ppm. nih.gov Another highly sensitive UHPLC-MS/MS method reported an LOQ of 0.235 ppm and an LOD of 0.070 ppm for this compound in quetiapine fumarate. researcher.life The linearity of these methods is established over a specific range, such as 0.56 ppm to 7.49 ppm, with correlation coefficients (r²) greater than 0.998, indicating excellent quantitative performance. nih.gov Mass detection is typically performed in a positive ionization mode using selected ion monitoring or multiple reaction monitoring (MRM) for enhanced specificity. nih.govresearcher.life

Table 3: Validation Parameters of an LC-MS/MS Method for this compound

| Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.070 ppm |

| Limit of Quantitation (LOQ) | 0.235 ppm |

| Linearity Range | 0.2 ppm - 3.0 ppm |

| Correlation Coefficient (r²) | 0.9983 |

| Recovery | 98.1% - 114.0% |

Data sourced from Shaik et al., 2023. researcher.life

The chromatographic separation in LC-MS/MS analysis of this compound is commonly achieved using reversed-phase columns, with C18 columns being a popular choice. nih.govresearcher.life For example, an ACE3 C18 column (100 mm × 4.6 mm, 3.0 µm) has been used effectively. researcher.life

To achieve optimal separation from the drug substance and other impurities, either isocratic or gradient elution modes are employed. A binary solvent system is often used, for example, a mixture of an aqueous buffer like ammonium formate or ammonium acetate and an organic modifier such as methanol. nih.govresearcher.life In one method, a gradient elution with 0.2% formic acid as mobile phase A and a mixture of methanol and acetonitrile as mobile phase B was used. researcher.life In another, an isocratic program with 0.01 M ammonium acetate and methanol (20:80 v/v) was developed. researcher.life The flow rate is typically maintained between 0.5 mL/min and 0.8 mL/min. researcher.life These parameters ensure a robust and efficient separation, leading to reliable quantification of this compound at trace levels.

Mass Spectrometry Detection Modes (e.g., Selected Ion Monitoring, Positive Mode Ionization)

Mass spectrometry (MS) provides high sensitivity and specificity for the detection of this compound, often employed in conjunction with chromatographic separation techniques. Specific detection modes are utilized to enhance these analytical capabilities.

Positive Mode Ionization: In the analysis of this compound, positive mode electrospray ionization (ESI) is a commonly used technique. tandfonline.comtandfonline.comnebiolab.com This method charges the analyte through protonation or the formation of adducts. nebiolab.com For this compound, which has a molecular weight of 124.57 g/mol , detection is often achieved by forming an ammonium adduct, [M+NH₄]⁺. nih.govnist.gov One study reported the detection of the parent ion as an M+ammonia adduct with a mass-to-charge ratio (m/z) of 142.53. tandfonline.com This approach is suitable for moderately polar molecules and is a cornerstone for analyzing compounds like drugs, metabolites, and xenobiotics in complex matrices. nebiolab.com

Selected Ion Monitoring (SIM): To achieve significantly increased sensitivity, the selected ion monitoring (SIM) mode is employed. wikipedia.org In this mode, the mass spectrometer is set to detect only a limited, predefined range of mass-to-charge ratios, rather than scanning the full spectrum. wikipedia.org For the analysis of 2-(2-Chloroethoxy)ethanol (B196239) (CEE), mass detection has been performed using a positive mode with the SIM technique monitoring the m/z value corresponding to its ammonium adduct, [M + NH₄]⁺. nih.gov This targeted approach maximizes the signal for the analyte of interest while minimizing background noise, making it highly effective for quantifying trace amounts of the compound. The technique is particularly well-suited for quadrupole mass spectrometers. wikipedia.org

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a powerful and sensitive technique for the analysis of this compound. tandfonline.com This method combines the high-resolution separation capabilities of UHPLC with the specific and sensitive detection of tandem mass spectrometry, making it ideal for complex sample matrices.

A selective and sensitive reversed-phase UHPLC-MS/MS method has been developed and validated for identifying and quantifying this compound as a genotoxic impurity in pharmaceutical substances like quetiapine fumarate. tandfonline.comtandfonline.com The chromatographic separation can be achieved on a C18 column using an isocratic mobile phase, such as a mixture of 0.01M ammonium acetate in water and methanol (20:80 v/v), with a flow rate of 0.5 mL/min. tandfonline.comtandfonline.comresearcher.life In one such validated method, the retention time for this compound was observed at 2.38 minutes. tandfonline.comtandfonline.com

Trace-Level Identification and Quantification

A key advantage of the UHPLC-MS/MS technique is its ability to identify and quantify substances at trace levels. tandfonline.com For this compound, methods have been successfully validated to measure the compound at concentrations as low as approximately 2.0 parts per million (ppm). tandfonline.comtandfonline.com

Research has demonstrated the high sensitivity of this method with a determined Limit of Detection (LOD) of 0.070 ppm and a Limit of Quantification (LOQ) of 0.235 ppm. tandfonline.comresearcher.life Another liquid chromatography-tandem mass spectrometry method reported a quantitation limit of 0.56 ppm for this compound in hydroxyzine. nih.gov The accuracy of such methods is confirmed through recovery studies at various concentration levels, with reported recoveries ranging from 98.1% to 114.0%. tandfonline.comtandfonline.com

Table 1: UHPLC-MS/MS Method Parameters and Performance for Trace-Level Analysis of this compound

| Parameter | Value/Condition | Source |

| Analytical Technique | UHPLC-MS/MS | tandfonline.comtandfonline.com |

| Column | ACE3 C18 (100mm x 4.6 mm x 3.0 µm) | tandfonline.comtandfonline.com |

| Mobile Phase | 0.01M ammonium acetate in water : methanol (20:80 v/v) | tandfonline.com |

| Flow Rate | 0.5 mL/min | tandfonline.comresearcher.life |

| Column Temperature | 40 °C | tandfonline.comresearcher.life |

| Retention Time | 2.38 min | tandfonline.comtandfonline.com |

| Limit of Detection (LOD) | 0.070 ppm | tandfonline.comresearcher.life |

| Limit of Quantification (LOQ) | 0.235 ppm | tandfonline.comresearcher.life |

| Linearity Range | 0.2 ppm to 3.0 ppm | researchgate.net |

| Correlation Coefficient (R²) | 0.9983 | tandfonline.comtandfonline.com |

| Accuracy (% Recovery) | 98.1% to 114.0% | tandfonline.comtandfonline.com |

Multiple Reaction Monitoring (MRM) Detection Strategy

To achieve superior selectivity and sensitivity in UHPLC-MS/MS analysis, a Multiple Reaction Monitoring (MRM) detection strategy is utilized. tandfonline.comtandfonline.comwikipedia.org MRM is a tandem MS technique where a specific precursor ion of the target analyte is selected in the first mass analyzer (MS1), fragmented in a collision cell, and then a specific, characteristic product ion is selected and monitored by the second mass analyzer (MS2). wikipedia.org This process, known as a "transition," is highly specific to the analyte's structure, significantly reducing matrix interference and enhancing detection limits. researchgate.netwikipedia.org

In the analysis of this compound, positive ion electrospray ionization is used to generate the precursor ion, typically the ammonium adduct at m/z 142.53. tandfonline.comresearchgate.net This precursor ion is then fragmented, and a specific daughter ion is monitored to provide quantitative data. researchgate.net The MRM approach is a targeted analysis that requires prior knowledge of the analyte's molecular weight and its fragmentation patterns. nih.gov Its application has been essential for the reproducible quantification of this compound at very low levels in pharmaceutical ingredients. tandfonline.comtandfonline.comresearcher.life

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds. For this compound, Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about its functional groups and the connectivity of its atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical method used to identify functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.com An FT-IR spectrum provides a molecular fingerprint that is unique to the compound. For this compound (ClCH₂CH₂OCH₂CH₂OH), the spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include a broad band for the O-H (alcohol) stretching vibration, strong bands for C-O (ether and alcohol) stretching, and a band for the C-Cl (alkyl halide) stretching. While specific spectra for this compound are not detailed in the provided sources, the expected regions for these characteristic vibrations can be predicted based on established correlation tables.

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3550–3200 | Strong, Broad |

| Alkane | C-H stretch | 2990–2850 | Medium to Strong |

| Ether | C-O stretch | 1150–1085 | Strong |

| Primary Alcohol | C-O stretch | ~1050 | Strong |

| Alkyl Halide | C-Cl stretch | 850–550 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic structure of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). wordpress.com

¹H NMR: The proton NMR spectrum of this compound (in CDCl₃) would show distinct signals for the protons in different chemical environments. chemicalbook.com The molecule has four sets of non-equivalent methylene (-CH₂-) protons and one hydroxyl (-OH) proton. The signals are split into multiplets by neighboring protons, and their chemical shifts are influenced by the electronegativity of adjacent atoms (Cl and O).

-CH₂-Cl: Protons closest to the highly electronegative chlorine atom are expected to be the most deshielded and appear furthest downfield.

-O-CH₂-CH₂-Cl: Protons adjacent to the ether oxygen and the chloro-substituted carbon.

-O-CH₂-CH₂-OH: Protons adjacent to the ether oxygen and the hydroxyl-substituted carbon.

-CH₂-OH: Protons adjacent to the hydroxyl group.

-OH: The hydroxyl proton signal, which can be a broad singlet.

Table 3: ¹H NMR Chemical Shift Data for this compound

| Assignment | Chemical Shift (ppm) (at 399.65 MHz in CDCl₃) |

| -CH₂-OH | 3.88 |

| -O-CH₂- | 3.77 |

| -O-CH₂- | 3.75 |

| -CH₂-Cl | 3.670 |

| -OH | 3.626 |

Note: The assignments are based on typical chemical shift values and data from available spectra. Exact assignments may vary. chemicalbook.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of this compound provides information about the carbon backbone of the molecule. Since there are four chemically non-equivalent carbon atoms in the structure (Cl-C H₂-C H₂-O-C H₂-C H₂-OH), four distinct signals are expected in the spectrum. chemicalbook.com The chemical shifts of these signals are determined by their local electronic environment. The carbon atom bonded to chlorine will be significantly affected, as will the carbons bonded to the oxygen atoms.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₂-Cl | 40–50 |